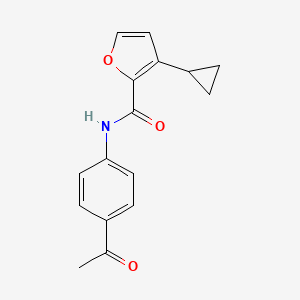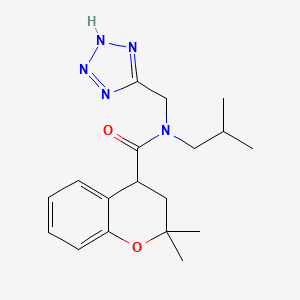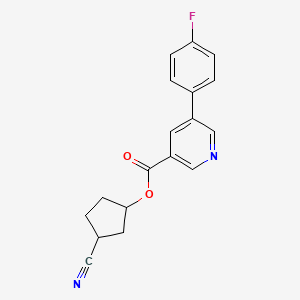
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide, also known as ACPC, is a chemical compound with potential applications in scientific research. ACPC is a member of the furan carboxamide family, which has been studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide involves its interaction with the NMDA receptor complex. N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide binds to a specific site on the NMDA receptor, enhancing its activity and increasing the influx of calcium ions into the neuron. This leads to the activation of various signaling pathways involved in synaptic plasticity, learning, and memory. N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has also been shown to modulate the activity of other ion channels and receptors, such as the alpha7 nicotinic acetylcholine receptor.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of glutamate and GABA levels in the brain, the regulation of oxidative stress and inflammation, and the activation of various signaling pathways involved in synaptic plasticity and neuroprotection. N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has also been shown to have effects on cardiovascular function, such as the reduction of blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide also has some limitations, such as its limited solubility in water and its susceptibility to degradation under certain conditions.
Future Directions
There are several future directions for the study of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide and its potential applications in scientific research. One direction is the development of more efficient and scalable synthesis methods for N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide and other furan carboxamide compounds. Another direction is the investigation of the effects of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide on other neurotransmitter systems and ion channels, such as the GABAergic system and the voltage-gated calcium channels. Additionally, the potential therapeutic applications of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression, warrant further investigation.
Synthesis Methods
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 2-furancarboxylic acid, followed by acetylation of the resulting amine with acetic anhydride. The final compound is obtained through purification and isolation steps. The synthesis of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has been reported in several publications, and the yield and purity of the compound can be optimized through various modifications of the reaction conditions.
Scientific Research Applications
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has been studied for its potential applications in neuroscience research, particularly in the modulation of glutamatergic neurotransmission. N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning, memory, and synaptic plasticity. N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has also been shown to have neuroprotective effects, reducing neuronal damage and death in various models of neurodegenerative diseases.
properties
IUPAC Name |
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10(18)11-4-6-13(7-5-11)17-16(19)15-14(8-9-20-15)12-2-3-12/h4-9,12H,2-3H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVJKBPZNMAVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B7434976.png)

![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7434978.png)
![N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434984.png)
![2-[(3-chloro-5-ethyl-1H-pyrazol-4-yl)methylamino]-N-(1-methylpiperidin-4-yl)acetamide](/img/structure/B7434995.png)
![N,N-dimethyl-3-[[[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methylamino]methyl]-6-(trifluoromethyl)pyridin-2-amine](/img/structure/B7435002.png)
![(3,5-Difluoro-4-hydroxyphenyl)-[4-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7435010.png)
![[(3aR,7aS)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-(2,3-difluoro-4-hydroxyphenyl)methanone](/img/structure/B7435019.png)

![N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide](/img/structure/B7435033.png)
![3-fluoro-N-[3-hydroxy-2-(hydroxymethyl)propyl]-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7435035.png)
![4-methoxy-N-[1-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethyl]pyrimidin-2-amine](/img/structure/B7435037.png)
![4-oxo-N-(3-propanoylphenyl)-2,3,6,7,9,9a-hexahydropyrimido[2,1-c][1,4]oxazine-1-carboxamide](/img/structure/B7435044.png)